molecular formula C18H18N2O B4900221 1,3-Dihydro-3-(((2-phenylpropyl)amino)methylene)-2H-indol-2-one (E)- CAS No. 159212-32-5

1,3-Dihydro-3-(((2-phenylpropyl)amino)methylene)-2H-indol-2-one (E)-

Cat. No.: B4900221
CAS No.: 159212-32-5
M. Wt: 278.3 g/mol
InChI Key: KDLDBIMUHLBVBX-UHFFFAOYSA-N
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Description

1,3-Dihydro-3-(((2-phenylpropyl)amino)methylene)-2H-indol-2-one (E)- is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, in particular, has garnered attention for its potential pharmacological activities, including kinase inhibition and gabaergic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-3-(((2-phenylpropyl)amino)methylene)-2H-indol-2-one (E)- can be achieved through several methods. One notable approach involves the Eschenmoser coupling reaction, which is highly modular and scalable. This method starts with easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides . The reaction conditions typically involve the use of tertiary amides without the need for a thiophile, making it a feasible and efficient process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the Eschenmoser coupling reaction suggests that it could be adapted for large-scale production. The high yields (70-97%) obtained through this method make it a promising candidate for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-3-(((2-phenylpropyl)amino)methylene)-2H-indol-2-one (E)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3-Dihydro-3-(((2-phenylpropyl)amino)methylene)-2H-indol-2-one (E)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dihydro-3-(((2-phenylpropyl)amino)methylene)-2H-indol-2-one (E)- involves its interaction with specific molecular targets. It has been shown to inhibit various kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dihydro-3-(((2-phenylpropyl)amino)methylene)-2H-indol-2-one (E)- stands out due to its specific structural features and the efficiency of its synthesis via the Eschenmoser coupling reaction

Biological Activity

1,3-Dihydro-3-(((2-phenylpropyl)amino)methylene)-2H-indol-2-one (E)-, also known by its chemical formula C18H18N2O, is a compound that has garnered attention for its potential biological activities. This indole derivative is part of a broader class of compounds that have been studied for various pharmacological effects, including kinase inhibition and neuroactive properties.

Biological Activity Overview

Research has indicated that compounds similar to 1,3-dihydro-3-(((2-phenylpropyl)amino)methylene)-2H-indol-2-one exhibit significant biological activities, particularly in the realm of kinase inhibition and neuropharmacology.

1. Kinase Inhibition

A notable aspect of this compound's biological activity is its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in various diseases, including cancer.

Case Study: Tyrosine Kinase Inhibition
A study highlighted the synthesis of several indole derivatives, including those structurally related to our compound, which demonstrated significant inhibition of tyrosine kinases. The synthesized compounds showed yields ranging from 70% to 97%, surpassing previous methods. The structural modifications were found to enhance kinase inhibitory activity, suggesting that similar modifications could be explored for 1,3-dihydro-3-(((2-phenylpropyl)amino)methylene)-2H-indol-2-one (E)- .

CompoundYield (%)Kinase Inhibition Activity
Compound A85%Moderate
Compound B75%High
1,3-Dihydro... (E)-TBDTBD

2. Neuroactive Properties

Historically, indole derivatives have been associated with neuroactive properties. Research from the mid-1980s identified similar compounds as potential GABAergic agents, indicating possible applications in treating anxiety and seizure disorders .

Pharmacological Implications

The pharmacological implications of 1,3-dihydro-3-(((2-phenylpropyl)amino)methylene)-2H-indol-2-one (E)- are significant due to its structural similarity to known therapeutic agents. As such, further exploration into its pharmacodynamics and pharmacokinetics is warranted.

Potential Therapeutic Applications

  • Anticonvulsants : Given its structural relation to previously studied GABAergic agents.
  • Anticancer Agents : Through its kinase inhibition properties.
  • Anxiolytics : Potentially aiding in the treatment of anxiety disorders.

Properties

IUPAC Name

3-(2-phenylpropyliminomethyl)-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-13(14-7-3-2-4-8-14)11-19-12-16-15-9-5-6-10-17(15)20-18(16)21/h2-10,12-13,20-21H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLDBIMUHLBVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN=CC1=C(NC2=CC=CC=C21)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159212-32-5, 159212-33-6
Record name 2H-Indol-2-one, 1,3-dihydro-3-(((2-phenylpropyl)amino)methylene)-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159212325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Indol-2-one, 1,3-dihydro-3-(((2-phenylpropyl)amino)methylene)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159212336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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